molecular formula C14H18N2 B1250773 (7bS, 10aS)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino-[6,7,1-hi]indole

(7bS, 10aS)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino-[6,7,1-hi]indole

Cat. No. B1250773
M. Wt: 214.31 g/mol
InChI Key: XOSKJKGKWRIMGV-AAEUAGOBSA-N
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Patent
US07271163B2

Procedure details

(7bR, 10aR)-3-Acetyl-1,2,3,4,8,9, 10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole was treated with solid NaOH in MeOH under reflux to give 7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole mp: 57-59° C.
Name
(7bR, 10aR)-3-Acetyl-1,2,3,4,8,9, 10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:16][C:14]2=[C:15]3[C:10](=[CH:11][CH:12]=[CH:13]2)[C@H:9]2[CH2:17][CH2:18][CH2:19][C@H:8]2[N:7]3[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>CO>[CH2:6]1[N:7]2[C:15]3[C:10]([CH:9]4[CH2:17][CH2:18][CH2:19][CH:8]42)=[CH:11][CH:12]=[CH:13][C:14]=3[CH2:16][NH:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
(7bR, 10aR)-3-Acetyl-1,2,3,4,8,9, 10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN2[C@H]3[C@@H](C4=CC=CC(=C24)C1)CCC3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
C1CNCC=2C=CC=C3C4C(N1C23)CCC4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07271163B2

Procedure details

(7bR, 10aR)-3-Acetyl-1,2,3,4,8,9, 10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole was treated with solid NaOH in MeOH under reflux to give 7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole mp: 57-59° C.
Name
(7bR, 10aR)-3-Acetyl-1,2,3,4,8,9, 10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:16][C:14]2=[C:15]3[C:10](=[CH:11][CH:12]=[CH:13]2)[C@H:9]2[CH2:17][CH2:18][CH2:19][C@H:8]2[N:7]3[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>CO>[CH2:6]1[N:7]2[C:15]3[C:10]([CH:9]4[CH2:17][CH2:18][CH2:19][CH:8]42)=[CH:11][CH:12]=[CH:13][C:14]=3[CH2:16][NH:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
(7bR, 10aR)-3-Acetyl-1,2,3,4,8,9, 10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1-hi]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN2[C@H]3[C@@H](C4=CC=CC(=C24)C1)CCC3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
C1CNCC=2C=CC=C3C4C(N1C23)CCC4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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